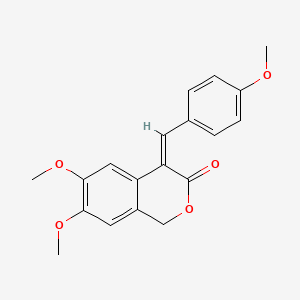![molecular formula C20H18Cl2N4O2 B11150766 3-{2-[4-(3,4-dichlorophenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B11150766.png)
3-{2-[4-(3,4-dichlorophenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[4-(3,4-dichlorophenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by the presence of a quinazolinone core, a piperazine ring, and a dichlorophenyl group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(3,4-dichlorophenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 3,4-dichlorophenylpiperazine can be synthesized by reacting 3,4-dichloroaniline with ethylene diamine.
Coupling Reactions: The final step involves coupling the quinazolinone core with the piperazine derivative. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydroxyl derivatives of the quinazolinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{2-[4-(3,4-dichlorophenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Chemical Biology: It serves as a probe to study cellular processes and pathways, particularly those involving signal transduction and apoptosis.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-{2-[4-(3,4-dichlorophenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone
- 5-(3,4-Dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one
Uniqueness
Compared to similar compounds, 3-{2-[4-(3,4-dichlorophenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone is unique due to its specific combination of a quinazolinone core, a piperazine ring, and a dichlorophenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H18Cl2N4O2 |
|---|---|
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
3-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-2-oxoethyl]quinazolin-4-one |
InChI |
InChI=1S/C20H18Cl2N4O2/c21-16-6-5-14(11-17(16)22)24-7-9-25(10-8-24)19(27)12-26-13-23-18-4-2-1-3-15(18)20(26)28/h1-6,11,13H,7-10,12H2 |
Clave InChI |
RPYLZAUIYVKWJU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-L-valinate](/img/structure/B11150695.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B11150696.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B11150697.png)
![5-chloro-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B11150702.png)


![9-hydroxy-7-methyl-8-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11150718.png)
![6-{[benzyl(methyl)amino]methyl}-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B11150721.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11150722.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11150735.png)
![tert-butyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11150736.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11150737.png)
![(3beta)-cholest-5-en-3-yl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11150754.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11150768.png)
